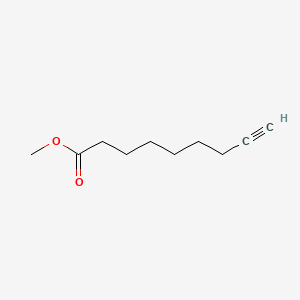

Methyl 8-nonynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl non-8-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h1H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSNYSJFCGYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220315 | |

| Record name | Methyl 8-nonynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7003-48-7 | |

| Record name | Methyl 8-nonynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007003487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 8-nonynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl non-8-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 8 Nonynoate

Retrosynthetic Analysis and Precursor Identification

A common retrosynthetic disconnection for methyl 8-nonynoate (CH≡C-(CH₂)₆-COOCH₃) involves cleaving the ester bond. This leads to the identification of 8-nonynoic acid (CH≡C-(CH₂)₆-COOH) and methanol (B129727) as key precursors.

Further retrosynthetic analysis of 8-nonynoic acid points towards strategies that build the nine-carbon chain and incorporate the terminal alkyne. A crucial intermediate for installing the terminal alkyne via specific methods is methyl 7-formylheptanoate (OHC-(CH₂)₆-COOCH₃).

Established Esterification Pathways

Once 8-nonynoic acid is synthesized, it can be converted to its methyl ester through several well-established esterification techniques.

Direct Esterification of 8-Nonynoic Acid with Methanol

The most direct method for synthesizing this compound from 8-nonynoic acid is through Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Reaction Conditions: 8-Nonynoic acid, excess methanol, catalytic amount of strong acid (e.g., H₂SO₄).

Temperature: Reflux.

Yields: While specific yields for 8-nonynoic acid are not detailed in the provided search results, Fischer esterification of long-chain carboxylic acids generally proceeds in good to excellent yields.

Alternative Esterification Techniques

Other methods offer milder conditions or improved yields for ester formation, particularly for sensitive substrates.

Acid Chloride Method: 8-Nonynoic acid can be converted to its corresponding acid chloride by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the methyl ester. This method is highly effective but involves an extra step and the use of reactive reagents.

Steglich Esterification: This method utilizes coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction is known for its mild conditions and effectiveness with sterically hindered or acid-sensitive substrates.

Carbon-Chain Elongation Strategies to Install Terminal Alkyne Functionality

The construction of the nine-carbon chain with a terminal alkyne is a critical aspect of this compound synthesis. Several strategies exist, with the Bestmann-Ohira reagent being a prominent method for introducing the terminal alkyne.

Utilizing the Bestmann-Ohira Reagent for Alkyne Formation

The Bestmann-Ohira reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, is a powerful tool for converting aldehydes into terminal alkynes via a one-carbon homologation. To synthesize this compound (CH≡C-(CH₂)₆-COOCH₃), the required precursor is methyl 7-formylheptanoate (OHC-(CH₂)₆-COOCH₃).

The synthesis of methyl 7-formylheptanoate can be achieved from methyl 7-oxoheptanoate. Methyl 7-oxoheptanoate itself can be synthesized through various routes, including the ring cleavage of cycloheptanone (B156872) or via nucleophilic acylation using disodium (B8443419) tetracarbonylferrate with methyl 6-bromohexanoate. ontosight.aiacs.orgorgsyn.org The conversion of the keto-ester (methyl 7-oxoheptanoate) to the aldehyde (methyl 7-formylheptanoate) typically involves reduction of the ketone to an alcohol, followed by oxidation to the aldehyde, or direct selective reduction of the ketone to the aldehyde. amazonaws.comresearchgate.net

Once methyl 7-formylheptanoate is obtained, it is reacted with the Bestmann-Ohira reagent in the presence of a base, commonly potassium carbonate (K₂CO₃), in a solvent like methanol or acetonitrile.

Reaction: Aldehyde + Bestmann-Ohira Reagent → Terminal Alkyne

Conditions: Base (e.g., K₂CO₃), solvent (e.g., MeOH, MeCN), room temperature or mild heating. amazonaws.comsigmaaldrich.comorgsyn.org

Yields: This transformation is generally efficient, with reports indicating good yields for similar reactions. For instance, a synthesis of 8-nonynoic acid from 1-carboxymethyl-7-heptanal (which is methyl 7-formylheptanoate) using the Bestmann-Ohira reagent yielded 1.4 g of this compound residue. amazonaws.com

The resulting terminal alkyne, this compound, can then be hydrolyzed to 8-nonynoic acid if needed, or directly used as the ester. amazonaws.com

Wittig and Horner-Wadsworth-Emmons Olefination-Based Approaches

Wittig and Horner-Wadsworth-Emmons (HWE) reactions are primarily employed for the synthesis of alkenes from carbonyl compounds. However, these reactions can be integrated into multi-step sequences to ultimately yield terminal alkynes.

Alkene Formation: Wittig and HWE reactions utilize phosphonium (B103445) ylides or phosphonate (B1237965) carbanions, respectively, to react with aldehydes or ketones, forming new carbon-carbon double bonds and triphenylphosphine (B44618) oxide or dialkyl phosphate (B84403) byproducts. researchgate.netacs.orggoogle.comalfa-chemistry.comslideshare.netwikipedia.orglibretexts.orgwikipedia.orgresearchgate.net These reactions are highly versatile for building carbon chains and introducing specific alkene geometries.

Conversion to Alkynes: To obtain terminal alkynes from alkenes, a common strategy involves:

Halogenation: Converting a terminal alkene into a vicinal dihalide (e.g., dibromide) through addition of bromine or chlorine. libretexts.orglibretexts.org

Double Dehydrohalogenation: Subjecting the dihalide to a strong base (e.g., sodium amide, NaNH₂, in liquid ammonia) to effect two successive E2 eliminations, forming the triple bond. libretexts.orglibretexts.orgyoutube.com Terminal alkynes are often favored in these conditions.

Corey-Fuchs Reaction: A notable Wittig-type approach for terminal alkyne synthesis is the Corey-Fuchs reaction, which converts aldehydes into 1,1-dibromoalkenes using triphenylphosphine and carbon tetrabromide. Subsequent treatment with a strong base, such as n-butyllithium (n-BuLi), leads to the formation of the terminal alkyne. sigmaaldrich.comrsc.orgalfa-chemistry.comrsc.orgd-nb.info

While direct application of Wittig/HWE to form the terminal alkyne in one step is less common, these reactions can be instrumental in assembling precursor molecules. For example, a Wittig or HWE reaction could be used to synthesize methyl 7-formylheptanoate, the key aldehyde precursor for the Bestmann-Ohira alkyne synthesis. googleapis.comunit.no

Data Tables

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Alcohol (excess), Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | Equilibrium limited, requires excess alcohol/water removal |

| Acid Chloride | Carboxylic Acid, SOCl₂ or (COCl)₂, then Alcohol, Base (e.g., Pyridine) | Room temperature to mild heating | High yields, reactive intermediate | Extra step, reactive reagents, corrosive byproducts |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC or EDC, DMAP (cat.) | Room temperature, polar aprotic solvent | Mild conditions, effective for sensitive substrates | DCC byproducts (DCU) can be difficult to remove |

Table 2: Alkyne Synthesis Using Phosphonate Reagents

| Reagent/Method | Precursor Type | Product Type | Key Reaction | Typical Conditions | Reference(s) |

| Bestmann-Ohira | Aldehyde | Terminal Alkyne | Conversion of R-CHO to R-C≡CH via dimethyl (1-diazo-2-oxopropyl)phosphonate | Base (K₂CO₃), MeOH or MeCN, RT | amazonaws.comsigmaaldrich.comorgsyn.orgCurrent time information in Bangalore, IN. |

| Corey-Fuchs | Aldehyde | Terminal Alkyne | Conversion of R-CHO to R-C≡CH via 1,1-dibromoalkene intermediate | PPh₃, CBr₄, then n-BuLi | sigmaaldrich.comrsc.orgalfa-chemistry.comrsc.orgd-nb.info |

| Wittig/HWE (Indirect) | Aldehyde/Ketone | Alkene | Formation of C=C bond; subsequent steps (e.g., dihalogenation/elimination) to alkyne | Phosphonium ylide or phosphonate carbanion, base | researchgate.netacs.orggoogle.comalfa-chemistry.comwikipedia.orgresearchgate.netlibretexts.orglibretexts.orgyoutube.com |

The synthesis of this compound is achievable through several robust chemical pathways. The Bestmann-Ohira reagent offers a direct route for installing the terminal alkyne functionality by converting methyl 7-formylheptanoate, derived from methyl 7-oxoheptanoate, into the desired alkyne. Subsequent esterification of the precursor 8-nonynoic acid using methods like Fischer esterification or Steglich esterification provides the target compound. While Wittig and HWE reactions are primarily known for alkene synthesis, they can serve as crucial steps in building the carbon framework or generating precursors for alkyne formation, particularly through routes like the Corey-Fuchs reaction. The choice of method depends on the availability of starting materials, desired yield, and tolerance for specific reaction conditions.

Compound List:

this compound

8-Nonynoic Acid

Methanol

Methyl 7-formylheptanoate

Methyl 7-oxoheptanoate

Thionyl chloride (SOCl₂)

Oxalyl chloride

Pyridine

Triethylamine

N,N′-dicyclohexylcarbodiimide (DCC)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

4-Dimethylaminopyridine (DMAP)

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

Potassium carbonate (K₂CO₃)

Triphenylphosphine (PPh₃)

Carbon tetrabromide (CBr₄)

n-Butyllithium (n-BuLi)

Sodium amide (NaNH₂)

Bromine (Br₂)

Chlorine (Cl₂)

Triphenylphosphine oxide

Dialkyl phosphate

Chemical Reactivity and Advanced Transformations of Methyl 8 Nonynoate

Reactivity Profile of the Terminal Alkyne Moiety

The terminal alkyne is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond, making it susceptible to a variety of transformations including coupling reactions, reductions, and additions.

The terminal alkyne of Methyl 8-nonynoate is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. nih.govrsc.org A prominent example is the Sonogashira coupling, where the terminal alkyne reacts with vinyl or aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction is highly efficient for creating conjugated enyne systems, which are valuable intermediates in the synthesis of complex molecules and natural products. nih.gov The general mechanism involves the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 1: Key Features of Palladium-Catalyzed Coupling of Terminal Alkynes

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl/Vinyl Halides | Conjugated Enynes |

| Alkyne Homocoupling (Glaser) | Cu(OAc)₂ / Pyridine (B92270) | Another Alkyne | 1,3-Diynes |

While this compound is not a conjugated ynenoate, it can be a precursor to such systems. In the context of ynenoates, copper-catalyzed conjugate reduction is a significant transformation. Chiral copper-hydride catalysts are employed for the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds. nih.govnih.gov This methodology allows for the synthesis of various derivatives in high yields and with significant enantioselectivity. nih.govnih.gov The reaction typically involves the 1,4-addition of a hydride, generated from a silane (B1218182) reductant, to the conjugated system, which can establish a new stereocenter. mit.edu This method is particularly powerful for creating chiral β-alkynyl carbonyl compounds through sequential palladium and copper catalysis. researchgate.net

The partial reduction, or semihydrogenation, of the alkyne in this compound to an alkene is a critical transformation. Copper-based catalysts have emerged as highly effective reagents for achieving this with high stereoselectivity, typically favoring the formation of the (Z)-alkene. rsc.org This process is a valuable alternative to traditional methods like the use of Lindlar's catalyst. rsc.org

Several advanced copper catalyst systems have been developed:

Air-Stable Copper(I) Complexes: An air-stable and preactivated copper(I) hydroxide (B78521)/N-heterocyclic carbene (NHC) complex provides high (Z)-selectivity without overreduction to the corresponding alkane. rsc.org

In Situ Generated Nanocatalysts: A simple and practical method involves the in situ generation of copper nanocatalysts from copper sulfate (B86663) and a reducing agent like ammonia (B1221849) borane. rsc.orgchemrxiv.org This system efficiently reduces various alkynes to (Z)-alkenes in high yields. rsc.org

Diboron-Mediated Hydrogenation: A facile semihydrogenation can be achieved using cuprous bromide/tributylphosphine as the catalyst and bis(pinacolato)diboron/methanol (B129727) as the hydrogen source, affording cis-alkenes with high stereoselectivity. mdpi.com

These copper-catalyzed methods are noted for their excellent functional group tolerance, meaning the ester group in this compound would remain intact during the reduction of the alkyne. orgsyn.org The reaction proceeds via hydrocupration of the alkyne followed by protonation of the resulting alkenyl copper species. orgsyn.org

Table 2: Comparison of Copper Catalysts for (Z)-Selective Alkyne Semihydrogenation

| Catalyst System | Hydrogen Source | Key Advantage | Selectivity |

|---|---|---|---|

| Cu(I)-NHC Complex | H₂ or Transfer Agent | Air-stable, preactivated | High (Z)-selectivity rsc.org |

| In situ Cu Nanoparticles | Ammonia Borane | Operational simplicity | Up to 99% (Z)-selectivity rsc.org |

| CuBr / PBu₃ | B₂(pin)₂ / MeOH | Facile, mild conditions | High (Z)-selectivity mdpi.com |

The triple bond of this compound can undergo addition reactions with protic acids and amines.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon, yielding a vinyl halide. Anti-Markovnikov addition can be achieved under radical conditions.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a powerful method for synthesizing enamines and imines. This transformation is often catalyzed by transition metals (e.g., gold, ruthenium, iridium) to overcome the high activation energy. The regioselectivity (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions.

The alkyne moiety can be subjected to various oxidative functionalization reactions. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, which would ultimately yield a carboxylic acid at the C-8 position (heptanoic acid) and formic acid (which may be further oxidized to carbon dioxide). Milder, more controlled oxidation can lead to the formation of α-dicarbonyl compounds or other functionalized products. researchgate.net The transformation of C-H bonds to C-O bonds can significantly alter a molecule's properties. nih.gov Iron-catalyzed systems, for example, have been developed for the site-selective hydroxylation of aliphatic C-H bonds, and similar principles can be applied to functionalize positions near the alkyne. nih.govscispace.com

Reactivity of the Ester Group

The methyl ester group in this compound is a site for nucleophilic acyl substitution. libretexts.org Esters are of intermediate reactivity compared to other carboxylic acid derivatives like acyl phosphates (most reactive) or amides (less reactive). libretexts.org This reactivity is due to the partial positive charge on the carbonyl carbon, which is stabilized to some extent by electron donation from the adjacent oxygen atom. libretexts.org

Key reactions involving the ester group include:

Hydrolysis (Saponification): In the presence of a base (e.g., NaOH) and water, the ester undergoes hydrolysis to yield the corresponding carboxylate salt (sodium 8-nonynoate) and methanol. Subsequent acidification protonates the carboxylate to form 8-nonynoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl group, forming a new ester. This is an equilibrium process, and the reaction is typically driven to completion by using the new alcohol as a solvent or by removing the methanol by-product.

Amidation: Reaction with ammonia or a primary/secondary amine can convert the ester into the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding non-8-yn-1-ol. This reaction would also reduce the terminal alkyne unless it is protected.

Hydrolysis to 8-Nonynoic Acid

The conversion of this compound to its corresponding carboxylic acid, 8-Nonynoic Acid, is a fundamental hydrolysis reaction. This transformation can be achieved under either acidic or alkaline conditions, with the latter being more common due to its irreversibility and the ease of product separation.

Under alkaline conditions, the ester is typically heated with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free 8-Nonynoic Acid. The reaction is essentially irreversible as the final deprotonation of the carboxylic acid drives the equilibrium forward. chemguide.co.uk

Acid-catalyzed hydrolysis, conversely, is a reversible process. chemguide.co.uk The ester is heated with a dilute mineral acid, such as sulfuric or hydrochloric acid, in the presence of excess water. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While effective, this method requires a large excess of water to drive the equilibrium towards the products. chemguide.co.uk

| Reaction | Reagents and Conditions | Product | Key Features |

| Alkaline Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 8-Nonynoic Acid | Irreversible, high yield, easy product isolation. chemguide.co.uk |

| Acidic Hydrolysis | H₃O⁺ (catalytic), H₂O (excess), heat | 8-Nonynoic Acid | Reversible, requires excess water to drive to completion. chemguide.co.uk |

Transesterification Reactions for Diverse Ester Derivatives

Transesterification is a process where the methyl group of this compound is exchanged with a different alkyl or aryl group from an alcohol, leading to the formation of a new ester. This reaction is crucial for modifying the properties of the ester, such as its volatility, solubility, or reactivity in subsequent steps. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

In a typical procedure, this compound is reacted with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). The use of the alcohol as the solvent helps to drive the equilibrium towards the formation of the new ester product by Le Châtelier's principle. masterorganicchemistry.com The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions.

For instance, the reaction of this compound with ethanol (B145695) in the presence of sodium ethoxide would yield Ethyl 8-nonynoate and methanol. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

| Alcohol Reactant | Catalyst | Product Ester |

| Ethanol | Acid or Base | Ethyl 8-nonynoate |

| Propanol | Acid or Base | Propyl 8-nonynoate |

| Benzyl alcohol | Acid or Base | Benzyl 8-nonynoate |

Amidation Reactions and Lactonization Studies

Amidation Reactions

The methyl ester functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This amidation process typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group. nih.gov

The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted 8-nonynamide. The uncatalyzed reaction can be slow and often requires high temperatures. However, the use of catalysts can facilitate the reaction under milder conditions. For example, certain organocatalysts have been shown to be effective in the amidation of fatty acid methyl esters. researchgate.net

Lactonization Studies

Lactonization, the intramolecular formation of a cyclic ester (lactone), is not a direct reaction of this compound itself. Instead, it requires prior modification of the molecule to introduce a hydroxyl group at a suitable position. For instance, if the terminal alkyne of the corresponding 8-nonynoic acid were to be hydrated to a ketone and then reduced to a secondary alcohol at the 8-position, the resulting 8-hydroxy-nonanoic acid could potentially undergo lactonization.

The formation of lactones is governed by the stability of the resulting ring. Gamma (5-membered) and delta (6-membered) lactones are generally the most thermodynamically stable and readily formed. wikipedia.org The formation of larger macrocyclic lactones from long-chain hydroxy acids is also a significant area of research, often requiring specialized macrolactonization techniques. snnu.edu.cn While specific studies on the lactonization of derivatives of 8-nonynoic acid are not widely reported, the principles of lactone formation suggest that if a hydroxyl group were introduced at the C4, C5, or other suitable positions, intramolecular cyclization could be induced, typically under acidic conditions.

Emerging Catalytic Methodologies

The unique structure of this compound, featuring both an alkyne and an ester, makes it a candidate for a variety of modern catalytic transformations. While specific research on this compound in these advanced reactions is limited, its reactivity can be inferred from studies on analogous terminal alkynes and esters.

Nickel-Catalyzed Cycloaddition Reactions

Nickel-catalyzed cycloaddition reactions are powerful methods for the construction of carbo- and heterocyclic rings. The terminal alkyne of this compound can participate in various cycloaddition processes. For example, in a [2+2+2] cycloaddition, the alkyne could react with another two unsaturated partners, such as another alkyne and an alkene, to form a substituted benzene (B151609) ring. Nickel complexes are particularly effective in catalyzing such transformations, often exhibiting high chemo- and regioselectivity.

While specific examples with this compound are not prominent in the literature, the general utility of nickel catalysis in cycloadditions with terminal alkynes suggests its potential applicability. The ester group would likely be tolerated under many nickel-catalyzed conditions, making it a useful handle for further synthetic modifications of the cycloadduct.

Nickel-Catalyzed Alpha-Alkylation Reactions

The position alpha to the ester carbonyl in this compound is not directly activated for simple alkylation. However, nickel-catalyzed methods have been developed for the α-alkylation of carbonyl compounds. These reactions often proceed via the formation of an enolate or a related nucleophilic intermediate, which then participates in a cross-coupling reaction with an alkyl halide or another electrophile.

More relevant to the structure of this compound would be transformations involving the activation of the C-H bonds of the alkyl chain or reactions that proceed via initial interaction with the alkyne. The development of nickel-catalyzed methods for the functionalization of unactivated C(sp³)-H bonds is an active area of research and could potentially be applied to molecules like this compound in the future.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for various transformations. For this compound, organocatalysis could be employed in several ways.

For instance, the amidation of the methyl ester can be facilitated by organocatalysts, as mentioned previously. researchgate.net Additionally, the terminal alkyne can be activated by certain organocatalysts. For example, cinchona alkaloid-derived catalysts have been used in asymmetric additions to alkynes. Furthermore, if the alkyne were to be converted to an α,β-unsaturated carbonyl system, a wide range of organocatalytic conjugate addition reactions could be envisioned.

The development of novel organocatalytic methods continues to expand the toolbox of synthetic chemists, and it is likely that such methods could be applied to a versatile substrate like this compound to achieve a variety of selective transformations.

Derivatization Strategies for Functional Ligands and Probes

The strategic derivatization of this compound into functional ligands and probes represents a significant area of research, leveraging the compound's terminal alkyne and methyl ester functionalities. These transformations are pivotal in creating sophisticated molecular tools for various scientific applications, including biochemical and materials science research. The ability to introduce diverse functional groups and build complex molecular architectures from this relatively simple precursor underscores its versatility in organic synthesis.

Synthesis of Complex Architectures from this compound Intermediates

This compound serves as a valuable building block for the assembly of intricate molecular architectures, including macrocycles, bicyclic systems, and other polycyclic structures. The presence of both a terminal alkyne and a methyl ester group within the same molecule allows for a variety of synthetic manipulations, including intramolecular cyclizations and multi-component reactions, to construct these complex frameworks. These strategies are instrumental in the development of novel functional ligands and probes with tailored properties.

One prominent approach involves the use of tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such reactions are highly efficient and atom-economical, enabling the rapid construction of complex molecules from simple starting materials. For instance, this compound can be envisioned as a substrate in transition metal-catalyzed cascade reactions that lead to the formation of polycyclic systems. These reactions can be initiated at either the alkyne or the ester functionality, followed by a sequence of intramolecular transformations to build the desired architecture.

A hypothetical example of a tandem reaction sequence to generate a complex bicyclic lactone from this compound is outlined below. This sequence could involve an initial hydroformylation of the terminal alkyne, followed by an intramolecular aldol (B89426) condensation and subsequent lactonization.

Table 1: Hypothetical Tandem Reaction Sequence for the Synthesis of a Bicyclic Lactone from this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Hydroformylation | CO, H₂, Rh(acac)(CO)₂, PPh₃, Toluene, 100 °C, 50 bar | Methyl 9,11-dioxo-undecanoate |

| 2 | Intramolecular Aldol Condensation | LHMDS, THF, -78 °C to rt | Methyl (2-hydroxy-3-oxocyclopentyl)heptanoate |

This table presents a hypothetical reaction scheme for illustrative purposes. The reagents, conditions, and intermediates are based on known organic transformations but have not been experimentally validated for this compound specifically.

Another powerful strategy for constructing complex architectures from this compound intermediates is through multi-component reactions (MCRs). MCRs involve the reaction of three or more starting materials in a single step to form a product that contains substantial portions of all the reactants. The terminal alkyne of this compound is an excellent functional group for participation in various MCRs, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, which can be part of a multi-component setup.

For example, a derivative of this compound could be utilized in a one-pot, four-component reaction to synthesize a highly substituted heterocyclic compound that could serve as a functional probe. This could involve the reaction of the alkyne with an organic azide (B81097), an aldehyde, and an amine, catalyzed by a suitable transition metal.

Table 2: Illustrative Multi-component Reaction for the Synthesis of a Complex Heterocycle from a this compound Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product |

|---|

This table illustrates a potential multi-component reaction. The specific product and reaction conditions are based on established principles of click chemistry and related MCRs.

The synthesis of macrocyclic structures from this compound intermediates is another area of significant interest. Macrocycles are large ring structures that often exhibit unique binding properties, making them valuable as functional ligands. Intramolecular reactions of bifunctionalized derivatives of this compound can lead to the formation of these large rings. For instance, the ester group could be hydrolyzed to a carboxylic acid and the alkyne could be coupled with another functional group, followed by an intramolecular cyclization to form the macrocycle.

These examples highlight the potential of this compound as a versatile starting material for the synthesis of a wide array of complex molecular architectures. The strategic application of modern synthetic methodologies, including tandem reactions, multi-component reactions, and macrocyclization strategies, allows for the transformation of this linear molecule into sophisticated three-dimensional structures with potential applications as functional ligands and probes. Further research in this area is expected to uncover new and innovative ways to utilize this compound in the construction of novel and functional molecules.

Applications of Methyl 8 Nonynoate in Advanced Materials Science and Bio Conjugation

Integration into Polymer Chemistry

The reactivity of the terminal triple bond in methyl 8-nonynoate and its derivatives is central to its application in polymer science. It can be incorporated into polymer structures, imparting a reactive handle for further functionalization.

Synthesis of Specialty Polymers and Resins

This compound and its isomers, such as methyl 2-nonynoate, are utilized in the production of specialty polymers and resins. The incorporation of the alkynyl group into the polymer structure can contribute to materials with enhanced durability and performance for various industrial applications. While detailed synthesis pathways for specific non-biological polymers using this compound as a primary monomer are not extensively documented in broad literature, its role as a functional monomer in materials science is recognized for creating polymers with unique characteristics.

Role as a Monomer in Polyhydroxyalkanoates (PHAs) Bearing Carbon-Carbon Triple Bonds

A significant application of structures related to this compound is in the biosynthesis of functionalized polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by microorganisms, and by providing specific carbon sources, their properties can be precisely controlled. The incorporation of monomers with reactive side chains, such as those containing carbon-carbon triple bonds, transforms PHAs into versatile platforms for chemical modification.

Certain bacteria, notably Pseudomonas oleovorans and Pseudomonas putida, are capable of producing PHAs containing repeating units with terminal alkyne functionalities when supplied with appropriate precursor molecules. uah.eduuah.edu For instance, when these microorganisms are cultivated in the presence of 10-undecynoic acid, they metabolize it through β-oxidation pathways, leading to the formation and incorporation of monomers such as 3-hydroxy-8-nonynoate and 3-hydroxy-10-undecynoate into the PHA polymer chain. uah.edunih.gov The resulting biopolymer contains pendant alkyne groups along its backbone.

Research has shown that the composition of the resulting PHA can be controlled by the composition of the carbon feed. For example, co-feeding nonanoic acid and 10-undecynoic acid allows for the production of a copolymer containing both saturated and unsaturated (alkyne-bearing) repeating units. uah.edu The number-average molecular weights of these alkyne-containing PHAs are typically around 50,000 g/mol with polydispersity indices of approximately 2.5. uah.edu

Table 1: Biosynthesis of Alkyne-Containing PHAs

| Bacterial Strain | Precursor Substrate(s) | Resulting Alkyne Monomer Unit | Reference |

|---|---|---|---|

| Pseudomonas oleovorans | 10-undecynoic acid | 3-hydroxy-8-nonynoate, 3-hydroxy-10-undecynoate | uah.edu |

| Pseudomonas putida | 10-undecynoic acid | 3-hydroxy-8-nonynoate, 3-hydroxy-10-undecynoate | uah.edu |

The true utility of PHAs bearing terminal alkyne side chains lies in their capacity for post-polymerization modification. The alkyne group serves as a highly specific reactive site for a variety of chemical transformations, most notably "click chemistry" reactions. uah.eduresearchgate.net This allows for the covalent attachment of a wide range of molecules, enabling the fine-tuning of the polymer's physical, chemical, and biological properties. researchgate.net

These modifications can transform the hydrophobic PHA into a more hydrophilic material, or introduce specific functionalities for targeted applications. researchgate.net For example, the tensile strength, pliability, and Young's modulus of the PHA can be altered through these chemical modifications. researchgate.net This approach provides a powerful tool for creating novel, biodegradable materials with tailored characteristics from a biologically derived scaffold. researchgate.net

Click Chemistry for Bioconjugation and Material Functionalization

The terminal alkyne group present in the 3-hydroxy-8-nonynoate units of PHAs is an ideal substrate for one of the most powerful click chemistry reactions: the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). uah.eduacs.org

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications

The CuAAC reaction is a highly efficient and specific ligation reaction that forms a stable triazole linkage between a terminal alkyne and an azide (B81097). csic.eswikipedia.orgorganic-chemistry.org This reaction is bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. researchgate.netglenresearch.com This has made it an invaluable tool for bioconjugation and the functionalization of materials like PHAs. acs.orgresearchgate.net

In the context of alkyne-functionalized PHAs, the CuAAC reaction has been successfully employed to attach a variety of azide-containing molecules to the polymer side chains. uah.edunih.gov This includes small molecules, fluorescent dyes, and bioactive compounds. The effectiveness of the reaction can depend on the specific catalytic system used. Studies have compared traditional catalysts like CuSO₄/sodium ascorbate (B8700270) with others like CuBr(PPh₃)₃, finding that the choice of catalyst can significantly impact the conversion efficiency depending on the polymer structure and the molecule being attached. researchgate.netnih.gov For instance, CuBr(PPh₃)₃ was found to be effective for clicking molecules onto alkyne-containing PHAs, achieving up to 65% conversion. researchgate.netnih.gov

This "clicking" capability transforms the PHA from a simple biodegradable polyester (B1180765) into a sophisticated platform for advanced applications, including:

Creating novel biomaterials: Functionalizing PHAs with different chemical moieties can create materials with specific surface properties, degradation rates, and mechanical strengths for tissue engineering scaffolds or controlled drug delivery systems. uah.edu

Bioconjugation: Attaching biomolecules like peptides or carbohydrates can be used to create materials that can interact specifically with cells or other biological targets. csic.esresearchgate.net

Development of functional coatings and temporary medical implants. uah.edu

Table 2: Examples of CuAAC Modification on Alkyne-Containing PHAs

| PHA Type | Molecule Attached (Azide) | Catalyst System | Resulting Linkage | Application Area | Reference |

|---|---|---|---|---|---|

| Poly(3-hydroxynonanoate-co-3-hydroxy-10-undecynoate) | Methyl-2-azidoacetate | CuBr(PPh₃)₃ | Triazole | Material Functionalization | nih.gov |

| Azido-functionalized PHA | Propargyl benzoate | CuSO₄·5H₂O/Na ascorbate | Triazole | Material Functionalization | nih.govnih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cycloalkyne Derivatives

While CuAAC is highly efficient, the copper catalyst can be toxic to living systems. wikipedia.org Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bio-orthogonal reaction that circumvents this issue by using a strained cycloalkyne, which reacts with an azide without the need for a metal catalyst. wikipedia.orgmagtech.com.cn

In this context, while this compound provides a terminal alkyne typically used in CuAAC, its derivatives can be made to participate in SPAAC. The strategy involves functionalizing a target biomolecule with an azide. This azido-modified molecule can then be reacted with a probe containing a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN) derivative. researchgate.netnih.govrsc.org The high ring strain of the cycloalkyne drives the reaction forward rapidly and specifically. magtech.com.cn

For example, a study demonstrated the attachment of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) to an azido-terminated polymer with high efficiency. researchgate.net The formation of the triazole linkage was confirmed by the disappearance of the azide peak in FTIR analysis and the appearance of the characteristic triazole proton signal in ¹H NMR. researchgate.net This highlights how an azide (which could be partnered with a this compound derived alkyne in a separate CuAAC step) can be specifically targeted by a strained cycloalkyne probe in a SPAAC reaction. wikipedia.orgresearchgate.net

Table 3: Comparison of Common Cycloalkyne Derivatives in SPAAC

| Cycloalkyne Derivative | Abbreviation | Key Features |

|---|---|---|

| 4-dibenzocyclooctynol | DIBO | Reacts very fast with azides; can be modified to create fluorescent probes. nih.gov |

| Bicyclo[6.1.0]non-4-yne | BCN | A strained cyclooctyne (B158145) used for efficient, metal-free conjugation to azide-modified molecules. researchgate.net |

The development of SPAAC has broadened the scope of bio-orthogonal chemistry, enabling the study of biological processes in living animals where copper toxicity is a concern. wikipedia.org

Applications in Sensing and Imaging Probe Development

The terminal alkyne of this compound is a critical functional group for the development of advanced probes for biological sensing and imaging. google.comnih.gov By serving as a chemical handle for click chemistry, it allows for the covalent attachment of reporter molecules, such as fluorophores, to a substrate of interest. googleapis.comnih.gov

A primary application is in visualizing the metabolism and localization of lipids. googleapis.com Researchers can introduce alkyne-modified lipids, synthesized from precursors like this compound, into living cells. amazonaws.comgoogleapis.com These lipids are processed and integrated into cellular structures. Following extraction, the alkyne-tagged lipids are reacted with an azide-containing fluorophore (e.g., azido-coumarin). googleapis.com The resulting fluorescently labeled lipids can be separated and imaged, providing a detailed snapshot of fatty acid incorporation into a wide range of lipid classes. google.comgoogleapis.com

This principle extends beyond lipids. A 'clickable' non-natural nucleotide, 3-ethynyl-5-nitroindolyl-2'-deoxyriboside triphosphate (3-Eth-5-NITP), containing a terminal alkyne, has been developed to probe DNA replication. nih.gov This nucleotide is selectively incorporated into DNA, and the ethynyl (B1212043) group allows it to be tagged with an azide-containing fluorophore. This enables the quantification and visualization of DNA synthesis and repair processes. nih.gov

Furthermore, SPAAC reactions have been used to create "fluoro-switch" probes, where a modified cycloalkyne is fluorescently active, but this fluorescence is quenched upon reacting with an azide to form the corresponding triazole adduct. nih.gov This provides a mechanism for detecting the presence of specific azido-labeled biomolecules with high sensitivity. The versatility of these cycloaddition reactions has also been harnessed for pretargeted nuclear imaging, where an antibody modified with a bio-orthogonal handle is first administered, followed by a smaller, radiolabeled probe that rapidly "clicks" onto the antibody at the target site. nih.gov

Advanced Analytical Characterization and Spectroscopic Analysis of Methyl 8 Nonynoate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of a unique molecular formula.

For Methyl 8-nonynoate, the molecular formula is C₁₀H₁₆O₂. The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). This theoretical mass is then compared to the experimentally measured mass from the HRMS instrument. The minimal difference between the theoretical and experimental values, typically within a few parts per million (ppm), provides high confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.govyoutube.com The fragmentation patterns observed in HRMS/MS experiments can further confirm the structure by identifying characteristic losses, such as the methoxy (B1213986) group from the ester. youtube.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₂ |

| Theoretical Exact Mass | 168.11503 u |

| Nominal Mass | 168 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The structure of this compound is confirmed by a complete analysis of its 1D (¹H and ¹³C) and 2D NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). For this compound, distinct signals are expected for the terminal alkyne proton, the various methylene groups in the aliphatic chain, and the methyl ester group. aocs.org

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-9 (≡C-H ) | ~1.94 | Triplet (t) | 1H |

| H-7 (-CH₂ -C≡) | ~2.18 | Doublet of Triplets (dt) | 2H |

| H-2 (-CH₂ -COO) | ~2.30 | Triplet (t) | 2H |

| H-3 (-CH₂ -CH₂COO) | ~1.63 | Quintet | 2H |

| H-4, H-5, H-6 (-(CH₂ )₃-) | ~1.30-1.45 | Multiplet (m) | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and functionalization. Key signals include the ester carbonyl carbon, the two sp-hybridized alkyne carbons, the ester methoxy carbon, and the sp³-hybridized methylene carbons of the alkyl chain.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C =O) | ~174.2 |

| C-9 (≡C -H) | ~68.5 |

| C-8 (-C≡) | ~84.5 |

| -OC H₃ | ~51.5 |

| C-2 (-C H₂-COO) | ~34.0 |

| C-7 (-C H₂-C≡) | ~18.3 |

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for assembling the structure. mdpi.com

NMR spectroscopy is highly effective at distinguishing between positional isomers of methyl nonynoate. creative-biostructure.commagritek.com The location of the triple bond significantly alters the electronic environment of nearby protons and carbons, resulting in distinct chemical shifts and coupling patterns.

For example, comparing this compound with a positional isomer like Methyl 2-nonynoate , several key differences would be apparent in their NMR spectra:

Terminal vs. Internal Alkyne: this compound has a terminal alkyne, showing a characteristic proton signal (H-9) around 1.94 ppm and a corresponding sp-hybridized carbon (C-9) around 68.5 ppm. Methyl 2-nonynoate, an internal alkyne, would lack this terminal ≡C-H proton signal entirely. openochem.org

Proximity to Ester Group: In Methyl 2-nonynoate, the triple bond is conjugated with the ester carbonyl group. This proximity causes significant deshielding of the sp-hybridized carbons (C-2 and C-3), which would appear further downfield compared to the alkyne carbons in the 8-isomer. The methylene protons adjacent to the triple bond (at C-4) in the 2-isomer would also have a distinct chemical shift compared to any methylene group in the 8-isomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. For this compound, the IR spectrum is dominated by absorptions from the ester and terminal alkyne groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The C≡C triple bond, being a symmetric and highly polarizable bond, gives a characteristically strong and sharp signal in the Raman spectrum, whereas its IR absorption is often weak. nih.govacs.org This makes Raman spectroscopy particularly useful for identifying alkyne moieties. researchgate.netresearchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 (strong, sharp) libretexts.org | ~3300 (strong) |

| Terminal Alkyne | C≡C stretch | ~2120 (weak) libretexts.org | ~2120 (strong, sharp) researchgate.net |

| Ester Carbonyl | C=O stretch | ~1740 (strong) | ~1740 (moderate) |

| Ester C-O | C-O stretch | ~1250-1150 (strong) | Weak |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is an essential tool for assessing the purity of this compound and can be used to analyze isomeric mixtures.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (the time it takes for the compound to travel through the column) is a characteristic property that helps in its identification. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). This process generates a positively charged molecular ion ([M]⁺) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule. For a fatty acid methyl ester, characteristic fragments include the molecular ion, a peak corresponding to the loss of the methoxy group ([M-31]⁺), and a prominent ion at m/z 74 resulting from a McLafferty rearrangement.

The separation of positional isomers of methyl nonynoate by gas chromatography presents a significant challenge. biocompare.com Isomers such as this compound, Methyl 7-nonynoate, and Methyl 6-nonynoate have the same molecular weight and often exhibit very similar boiling points and polarities, leading to poor resolution and co-elution on standard GC columns. researchgate.net

Challenges:

Similar Volatility: Positional isomers with the alkyne group located in the middle of the carbon chain have very similar physical properties, making separation by boiling point difficult.

Co-elution: On common nonpolar or low-polarity columns (e.g., those with a 5% phenyl polysiloxane stationary phase), the isomers may elute at nearly the same retention time, appearing as a single, unresolved peak.

Optimization Strategies:

High-Polarity Columns: The most effective strategy is to use a highly polar stationary phase, such as one containing a high percentage of cyanopropyl groups (e.g., a biscyanopropyl polysiloxane column). nih.gov These phases provide different separation mechanisms based on polarizability and dipole-dipole interactions, which are more sensitive to the position of the triple bond within the molecule.

Temperature Programming: A slow, optimized oven temperature ramp can enhance the separation between closely eluting isomers by maximizing the differential partitioning between the mobile and stationary phases.

Column Dimensions: Employing longer capillary columns (e.g., 60 m or 100 m) with a smaller internal diameter increases the number of theoretical plates, thereby improving separation efficiency and resolution.

Carrier Gas Flow: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and, consequently, the resolution of isomeric peaks.

Through careful selection of the GC column and optimization of the analytical parameters, it is possible to achieve baseline separation of the various positional isomers of methyl nonynoate, allowing for their individual quantification and analysis. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Compounds

The analysis of internal alkynes such as this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) presents challenges due to their nonpolar nature and often poor ionization efficiency, particularly with electrospray ionization (ESI). To overcome these limitations, chemical derivatization is a crucial strategy to enhance detectability and provide more structural information through mass spectrometric fragmentation.

Derivatization methods for alkynes aim to introduce a readily ionizable moiety onto the molecule. A prominent technique for both terminal and internal alkynes is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). chemrxiv.orgresearchgate.netacs.org This reaction forms trisubstituted triazoles, which have significantly improved electrospray ionization efficiencies. chemrxiv.orgresearchgate.net The use of a derivatizing agent such as p-bromobenzyl azide (B81097) is advantageous as it introduces a bromine atom, resulting in a characteristic isotopic pattern that aids in the identification of the derivatized analyte in complex mixtures. acs.orgnih.gov Furthermore, the resulting triazole derivatives often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which can help confirm the structure of the original alkyne. nih.gov For instance, p-bromobenzyl substituted triazoles are known to fragment to a common brominated tropylium ion, providing a specific marker for alkyne-containing compounds in a sample. acs.orgnih.govchemrxiv.org

Another approach involves the in-source derivatization of fatty acid methyl esters (FAMEs) in atmospheric pressure chemical ionization (APCI)-MS. During HPLC separation with an acetonitrile mobile phase, reactive species can be formed in the APCI source that add to the triple bond of this compound. nih.gov This in-situ derivatization can help pinpoint the location of the triple bond during subsequent MS/MS analysis. nih.gov

The general workflow for the LC-MS analysis of derivatized this compound would involve:

Derivatization: Reaction of the this compound sample with a suitable derivatizing agent (e.g., an azide via RuAAC).

Chromatographic Separation: Separation of the resulting derivative from the reaction mixture using reversed-phase HPLC.

Mass Spectrometric Detection: Detection and characterization of the derivative using ESI-MS or APCI-MS, followed by MS/MS for structural confirmation.

The choice of derivatization reagent and LC-MS conditions can significantly impact the sensitivity and selectivity of the analysis. The table below summarizes potential derivatization strategies applicable to this compound for LC-MS analysis.

| Derivatization Strategy | Reagent Example | Purpose | Expected MS/MS Fragmentation |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | p-bromobenzyl azide | Increase ionization efficiency, introduce isotopic label | Formation of a characteristic brominated tropylium ion |

| In-source APCI Derivatization | Acetonitrile (mobile phase) | Pinpoint triple bond location | Cleavage at bonds adjacent to the newly formed adduct |

| Introduction of a Charged Moiety | Pyridinium-based reagents | Introduce a permanently charged group for enhanced ESI | Fragmentation specific to the derivatizing agent |

X-ray Crystallography of Co-crystals or Derivatives (if applicable)

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. However, obtaining single crystals of sufficient quality for analysis can be a significant challenge, especially for relatively small, flexible, and nonpolar molecules like this compound. The liquid nature of many long-chain methyl esters at room temperature further complicates this process.

As of now, there are no specific reports in the scientific literature on the X-ray crystal structure of this compound, its co-crystals, or its derivatives. However, the principles of the technique can be discussed in the context of this compound. To successfully apply X-ray crystallography, this compound would likely need to be derivatized or co-crystallized with another molecule to promote the formation of a well-ordered crystal lattice.

Strategies for Crystallization:

Derivatization: Introducing functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding or aromatic stacking, can facilitate crystal formation. For example, derivatizing the alkyne moiety to a more rigid and interactive functional group could be a viable strategy.

Co-crystallization: Forming a co-crystal with a suitable co-former that has complementary functional groups can also promote crystallization. The co-former would interact with the this compound molecule through non-covalent interactions, helping to create a stable and ordered crystal lattice.

Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For long-chain esters, powder X-ray diffraction has been used to study the packing of molecules and determine long spacings, which are related to the length of the alkyl chains. nih.gov This information can reveal how the molecules arrange themselves in layers within the crystal.

The table below outlines the type of structural information that could be obtained from a successful X-ray crystallographic analysis of a this compound derivative or co-crystal.

| Structural Parameter | Information Gained |

| Molecular Conformation | The exact spatial arrangement of the atoms, including the torsion angles along the carbon chain. |

| Intermolecular Interactions | Details of how individual molecules pack together in the crystal lattice, including hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry. |

| Stereochemistry | Unambiguous determination of the relative and absolute stereochemistry if chiral centers are present in a derivative. |

Computational Chemistry and Theoretical Studies of Methyl 8 Nonynoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

A fundamental output of quantum chemical calculations is the electronic structure, which dictates the molecule's reactivity. Key descriptors derived from the electronic structure offer a quantitative measure of this reactivity. For Methyl 8-nonynoate, the presence of both an ester functional group and a terminal alkyne creates a molecule with distinct electronic features. The terminal C-H bond of the alkyne is weakly acidic, and the triple bond itself is a region of high electron density, making it susceptible to electrophilic attack and a participant in various addition reactions.

Theoretical calculations would focus on quantifying the distribution of electron density and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, the HOMO is often localized on the π-system of the alkyne, indicating its role as an electron donor in reactions, while the LUMO's location can indicate the most likely site for nucleophilic attack.

Global reactivity descriptors, calculated from the energies of the HOMO and LUMO, provide a general overview of the molecule's stability and reactivity.

Table 1: Key Electronic Structure and Reactivity Descriptors

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. The alkyne π-bonds would significantly contribute to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The carbonyl carbon of the ester group is an expected site. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Ionization Potential | The energy required to remove an electron (related to HOMO energy). | Predicts the ease of oxidation. |

| Electron Affinity | The energy released when an electron is added (related to LUMO energy). | Predicts the ease of reduction. |

| Electronegativity | The tendency of the molecule to attract electrons. | Averages the ionization potential and electron affinity. |

| Chemical Hardness | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; harder molecules are less reactive. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would show negative potential around the alkyne and carbonyl oxygen, and positive potential near the terminal alkyne proton and carbonyl carbon. |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is a crucial step in validating theoretical models against experimental data and aiding in the characterization of the compound.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of key peaks, such as the C≡C stretch of the alkyne, the C-H stretch of the terminal alkyne, the C=O stretch of the ester, and the C-O stretches. Theoretical predictions can help to distinguish it from its isomers, such as methyl 2-nonynoate, where the alkyne is conjugated with the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can compute the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for structural elucidation. For this compound, calculations could predict the characteristic shifts for the acetylenic proton and carbons, as well as the protons and carbons of the methyl ester and the long alkyl chain.

Theoretical studies are instrumental in mapping out the reaction pathways of chemical transformations, including complex catalytic cycles. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of reaction kinetics and selectivity.

For this compound, its terminal alkyne functionality makes it a substrate for a variety of catalytic reactions, such as:

Hydrosilylation

Hydroboration

Click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition)

Sonogashira coupling

Metathesis

Computational studies could be employed to understand the regioselectivity and stereoselectivity of these reactions, explaining why a particular product is favored. For example, in the case of hydrosilylation, theoretical calculations could clarify why the silicon adds to the terminal or internal carbon of the alkyne under different catalytic conditions.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior.

This compound consists of a flexible seven-carbon chain separating a methyl ester group and a rigid terminal alkyne. This structure allows for a vast number of possible conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.

The simulation would track the rotation around the single bonds of the alkyl chain, revealing how the molecule folds and moves in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water). This is crucial for understanding its physical properties, such as its unusual elution pattern in gas chromatography, where its terminal triple bond causes it to behave differently from its isomers with internal triple bonds. researchgate.net

Table 2: Conformational Properties Investigated by MD Simulations

| Property | Description | Relevance to this compound |

| Dihedral Angle Distribution | The probability distribution of the torsion angles along the alkyl chain. | Reveals the preferred staggered (anti, gauche) or eclipsed conformations. |

| End-to-End Distance | The distance between the terminal methyl group of the ester and the terminal hydrogen of the alkyne. | Provides a measure of the molecule's overall shape and extension. |

| Radius of Gyration | A measure of the molecule's compactness. | Indicates how folded or extended the molecule is on average. |

| Conformational Transitions | The rate and pathways of conversion between different stable conformations. | Describes the flexibility and dynamic nature of the molecule. |

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. By placing this compound in a simulation box filled with solvent molecules (e.g., water, hexane, or methanol), one can study the solvation process and the structure of the solvation shell.

These simulations can quantify the interaction energies between this compound and the solvent, distinguishing between van der Waals and electrostatic (including hydrogen bonding) contributions. The terminal alkyne C-H can act as a weak hydrogen bond donor, and the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The long alkyl chain is hydrophobic. MD simulations can reveal how these competing interactions influence the molecule's orientation and solubility in different media. This is particularly relevant given that this compound has been identified as a pyrolytic product in complex environmental matrices like deep soil.

Furthermore, MD can be used to model the initial stages of a chemical reaction by simulating the approach of a reagent to the this compound molecule, providing insights into the preferred pathways of interaction before a chemical bond is formed or broken.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of this compound, which is characterized by an electrophilic triple bond conjugated with a carbonyl group, QSAR models are instrumental in predicting its reactivity towards nucleophilic biological macromolecules, such as peptides. This reactivity is a key molecular initiating event for various toxicological endpoints.

Development of Predictive Models for Chemical Reactivity (e.g., peptide reactivity for mechanistic understanding)

The development of predictive models for the chemical reactivity of compounds like this compound is largely centered on their classification as Michael acceptors. The reactivity of these compounds is primarily governed by their electrophilic nature, which allows them to form covalent bonds with soft nucleophiles like the thiol group of cysteine residues in proteins. x-mol.neteurofins.com This covalent modification is a critical step in initiating adverse outcome pathways, such as skin sensitization. eurofins.comnih.gov

Predictive QSAR models for this class of compounds are typically developed by correlating a measure of chemical reactivity with a set of molecular descriptors. numberanalytics.comwikipedia.org The process involves several key steps:

Dataset Curation: A training set of structurally diverse chemicals, including other α,β-unsaturated compounds, is compiled. For each chemical, experimental reactivity data is obtained. A common method for this is the Direct Peptide Reactivity Assay (DPRA), which measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) after incubation with the test chemical. nih.goveuropa.eu

Descriptor Calculation: A wide range of molecular descriptors for each chemical in the dataset is calculated using computational software. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., energy of the Lowest Unoccupied Molecular Orbital - ELUMO, atomic charges), steric properties, and hydrophobicity (e.g., logP). For Michael acceptors, descriptors related to electrophilicity are particularly relevant.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the molecular descriptors (independent variables) to the experimental reactivity (dependent variable). wikipedia.org The predictive power of the resulting QSAR model is then rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability for predicting the reactivity of new, untested chemicals. wikipedia.org

For instance, the reactivity of α,β-unsaturated carbonyl compounds has been successfully modeled to predict endpoints like skin sensitization. researchgate.net These models often reveal that factors increasing the electrophilicity of the β-carbon, such as the presence of electron-withdrawing groups, enhance the compound's reactivity with peptides.

While specific QSAR models developed exclusively for this compound are not extensively documented in public literature, its structural analog, Methyl 2-nonynoate, has been studied. Both compounds share the same reactive alkynoate functional group, making them Michael acceptors. Data from peptide reactivity assays for Methyl 2-nonynoate can serve as a valuable reference for understanding the potential reactivity of this compound and for the development of applicable QSAR models.

The table below presents experimental peptide reactivity data for Methyl 2-nonynoate, which is illustrative of the type of data used to develop and validate QSAR models for this chemical class.

| Compound | CAS Number | LLNA EC3 Value (%) | Mean Cysteine/Lysine Depletion (%) | Reactivity Class | Predicted Sensitization |

|---|---|---|---|---|---|

| Methyl 2-nonynoate | 111-80-8 | 2.5 | 47.9 | High | Sensitizer |

This table presents data for Methyl 2-nonynoate, a structural isomer of this compound. The Local Lymph Node Assay (LLNA) EC3 value is the concentration required to produce a threefold increase in lymphocyte proliferation and is a measure of skin sensitization potency. researchgate.net The peptide depletion data is from the Direct Peptide Reactivity Assay (DPRA), where higher values indicate greater reactivity. researchgate.netjacvam.go.jp The reactivity class and prediction are based on established DPRA models. researchgate.netjacvam.go.jp

These predictive models provide a mechanistic understanding by linking specific structural features to the potential for covalent bond formation with proteins. For this compound, a QSAR model would likely use descriptors that quantify the electron deficiency of the triple bond system to predict its reactivity towards nucleophilic amino acids, thereby offering a valuable tool for screening and risk assessment without the need for extensive animal testing. researchgate.net

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes for Methyl 8-nonynoate

The chemical industry is increasingly prioritizing sustainability, driving the development of greener synthesis methodologies. For this compound, future research should focus on developing synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Integration into Flow Chemistry and Microreactor Technologies

The adoption of continuous flow chemistry and microreactor technologies offers significant advantages in terms of reaction control, safety, efficiency, and scalability. Future research should investigate the integration of this compound synthesis and its subsequent transformations into flow systems.

Exploration in Supramolecular Chemistry and Self-Assembly

The terminal alkyne and ester functionalities of this compound provide handles for constructing ordered molecular architectures. Future research could explore its potential in supramolecular chemistry and self-assembly.

Development of Novel Catalytic Systems for Selective Transformations

The alkyne moiety in this compound is a versatile functional group amenable to a wide range of catalytic transformations. Future research should focus on developing highly selective and efficient catalytic systems for its functionalization.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Real-time monitoring of chemical reactions using advanced spectroscopic techniques is crucial for process optimization, understanding reaction mechanisms, and ensuring product quality.

Multi-omics Integration in Lipid Metabolism Research Using Alkyne-Functionalized Probes

This compound, or derivatives thereof, can serve as valuable probes in biological research, particularly in the field of lipid metabolism, by leveraging bioorthogonal chemistry.